molecular formula C11H17IN2 B13087116 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B13087116
M. Wt: 304.17 g/mol
InChI Key: NILIUPQLTSVCST-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with cyclohexyl iodide under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclohexyl-4-azido-3,5-dimethyl-1H-pyrazole, while oxidation with hydrogen peroxide can produce this compound-5-oxide .

Scientific Research Applications

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by blocking their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-iodo-1H-pyrazole: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

    1-Cyclohexyl-3,5-dimethyl-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.

Uniqueness

1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the cyclohexyl and iodine substituents. This combination enhances its chemical diversity and potential for various applications in research and industry .

Properties

Molecular Formula

C11H17IN2

Molecular Weight

304.17 g/mol

IUPAC Name

1-cyclohexyl-4-iodo-3,5-dimethylpyrazole

InChI

InChI=1S/C11H17IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3

InChI Key

NILIUPQLTSVCST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCCC2)C)I

Origin of Product

United States

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